5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
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Overview
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic aromatic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class This compound features a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 5-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a substituted pyrrole derivative, which undergoes cyclization with a suitable reagent to form the pyrrolo[2,3-d]pyrimidine core. Subsequent functionalization introduces the methyl and cyano groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. These methods ensure the efficient production of high-purity this compound, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation reactions can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolo[2,3-d]pyrimidines.
Scientific Research Applications
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including kinase inhibition and apoptosis induction.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMWSWQWHIXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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